Enalaprilat Acyl Glucuronide-d5
Description
Properties
Molecular Formula |
C₂₄H₂₇D₅N₂O₁₁ |
|---|---|
Molecular Weight |
529.55 |
Synonyms |
(2S,3S,4S,5R,6S)-6-(((S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Enalaprilat Acyl Glucuronide D5
Chemical Synthesis Strategies for Deuterated Acyl Glucuronides
The de novo chemical synthesis of Enalaprilat (B1671235) Acyl Glucuronide-d5 requires a multi-step approach, beginning with the synthesis of a deuterated Enalaprilat precursor followed by its conjugation with a protected glucuronic acid donor.
The synthesis commences with the selection of appropriate deuterated starting materials. For Enalaprilat Acyl Glucuronide-d5, the deuterium (B1214612) labels are incorporated into the Enalaprilat moiety. A common strategy involves using deuterated reagents during the synthesis of Enalaprilat itself. For instance, a deuterated equivalent of a key precursor in the synthesis of Enalapril (B1671234), such as a deuterated L-alanyl-L-proline derivative, could be employed. researchgate.net Another approach is the use of deuterated solvents or reagents in specific steps where hydrogen-deuterium exchange is feasible. nih.gov
| Precursor/Building Block | Deuteration Strategy | Rationale |
| Deuterated L-alanine or L-proline | Use of commercially available deuterated amino acids | Incorporation of deuterium at specific, stable positions from the outset of the synthesis. |
| Deuterated solvents (e.g., D₂O) | Hydrogen-deuterium exchange reactions | Introduction of deuterium at exchangeable proton sites under controlled conditions. nih.govgoogle.com |
| Deuterated reducing agents (e.g., NaBD₄, LiAlD₄) | Reduction of carbonyl or other functional groups | Site-specific introduction of deuterium during reduction steps in the synthesis of the Enalaprilat backbone. acs.org |
| Deuterated alkylating agents | Introduction of a deuterated alkyl group | Can be used to introduce a deuterated ethyl group in the ester functionality of the precursor to Enalaprilat. |
This table outlines potential deuterated precursors and strategies for the synthesis of Enalaprilat-d5.
Achieving site-specific deuteration is critical for producing a well-defined internal standard. Several techniques can be employed to control the location of the deuterium atoms. acs.orgnih.gov
Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O or D₂ gas. The specific catalyst and reaction conditions can influence the position of deuteration.
Reductive Amination with Deuterated Reagents: In the synthesis of Enalapril, a key step is the reductive amination to form the N-substituted dipeptide. researchgate.netnih.gov Utilizing a deuterated reducing agent at this stage can introduce deuterium atoms adjacent to the newly formed C-N bond.
Use of Deuterated Grignard or Organolithium Reagents: These can be used to introduce deuterated alkyl or aryl groups at specific locations within the molecule. nih.gov
Deconstructive Deuteration: This newer approach involves using a traceless activating group to enable site-specific and degree-controlled deuteration of alkyl groups using D₂O as the deuterium source. nih.gov
The formation of the acyl glucuronide bond is a significant challenge in the synthesis of this compound. The presence of the electron-withdrawing carboxylic acid group on the glucuronic acid moiety decreases the reactivity of the anomeric center, making glycosylation difficult. nih.gov
Key challenges include:
Stereoselectivity: The natural configuration of the glucuronide linkage is typically the β-anomer. Achieving high stereoselectivity for the β-glycosidic bond is crucial and often requires the use of participating protecting groups at the C-2 position of the glucuronic acid donor. nih.gov
Protecting Group Strategy: A complex protecting group strategy is necessary to mask the various functional groups on both the deuterated Enalaprilat and the glucuronic acid donor to prevent side reactions. The choice of protecting groups must allow for selective deprotection at the final stage without compromising the integrity of the molecule. nih.gov
Chemical Instability of Acyl Glucuronides: Acyl glucuronides are known to be chemically labile, susceptible to hydrolysis and intramolecular acyl migration, especially under non-neutral pH conditions. This instability necessitates mild reaction and purification conditions.
The synthesis often involves the coupling of a carboxylic acid (Enalaprilat-d5) with a protected glucuronic acid donor, such as a glucuronate bromide or trichloroacetimidate, often activated by a coupling agent. nih.govnih.govnih.gov The Mitsunobu reaction is another method that has been successfully employed for the synthesis of acyl glucuronides. nih.govnih.gov
Biotransformational and Enzymatic Synthesis Approaches for Deuterated Metabolites
Biotransformation offers an alternative and often more stereoselective route to the synthesis of glucuronide metabolites. These methods leverage the catalytic activity of enzymes, either in isolated form or within whole-cell systems.
The glucuronidation of xenobiotics is primarily catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.govwikipedia.org Different UGT isoforms exhibit varying substrate specificities.
Recombinant UGT Enzymes: The use of specific human recombinant UGT isoforms expressed in systems like baculovirus-infected insect cells allows for the targeted synthesis of the desired glucuronide. helsinki.fi Identifying the specific UGT isoform(s) responsible for Enalaprilat glucuronidation is a prerequisite for this approach.
Liver Microsomes: Preparations of liver microsomes from various species (e.g., human, rat, dog) contain a mixture of UGT enzymes and can be used for the in vitro synthesis of glucuronides. nih.govnih.gov This method can produce a mixture of glucuronide isomers if multiple UGTs are active towards the substrate.
Whole-Cell Biotransformation: Engineered microbial or mammalian cell lines that overexpress specific UGTs can be utilized as "biocatalysts" for the production of glucuronides. nih.govhyphadiscovery.com This approach can be advantageous as it may not require the addition of the expensive cofactor, UDP-glucuronic acid (UDPGA), if the cells can produce it endogenously.
| Enzymatic System | Advantages | Disadvantages |
| Recombinant UGTs | High specificity, production of a single isomer. helsinki.fi | Requires identification of the correct UGT isoform, potential for low enzyme activity. |
| Liver Microsomes | Contains a broad range of UGTs, useful for initial screening. nih.govnih.gov | Can produce a mixture of metabolites, batch-to-batch variability. |
| Whole-Cell Systems | Cofactor regeneration may be intrinsic, scalable. nih.govhyphadiscovery.com | Substrate/product transport across cell membranes can be a limiting factor. |
This table compares different enzymatic systems for glucuronide synthesis.
For the synthesis of this compound via biotransformation, the starting material would be the deuterated Enalaprilat-d5. The in vitro reaction conditions must be optimized to maximize the yield of the glucuronide.
Key parameters for optimization include:
Substrate Concentration: The concentration of Enalaprilat-d5 needs to be carefully chosen to avoid substrate inhibition of the UGT enzymes.
Cofactor Concentration: An adequate supply of the sugar donor, UDPGA, is essential for the reaction to proceed to completion. chimia.ch
Enzyme Concentration: The amount of recombinant UGT or microsomal protein will directly impact the reaction rate.
pH and Temperature: UGT enzymes have optimal pH and temperature ranges for their activity, which need to be determined empirically.
Incubation Time: The reaction time should be sufficient to allow for maximum conversion of the substrate to the product.
The use of deuterium-labeled substrates in biotransformation studies generally does not significantly alter the metabolic pathway, but kinetic isotope effects can sometimes lead to slower reaction rates. rsc.org Careful monitoring of the reaction progress, for instance by LC-MS, is necessary to determine the optimal conditions for the formation of this compound.
Advanced Analytical Characterization and Structural Confirmation of Enalaprilat Acyl Glucuronide D5
Mass Spectrometric Techniques for Isotopic Purity and Structural Verification
Mass spectrometry (MS) is an indispensable tool for the characterization of Enalaprilat (B1671235) Acyl Glucuronide-d5. It provides crucial information on molecular weight, elemental composition, and structural features through controlled fragmentation. The deuterium (B1214612) labeling is typically on the phenyl ring of the enalaprilat moiety, a fact confirmed by data on its precursors caymanchem.com.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is utilized to determine the elemental composition of the molecule with high accuracy, which in turn confirms its identity. For Enalaprilat Acyl Glucuronide-d5, the expected monoisotopic mass is calculated based on its molecular formula, C26H31D5N2O11. The five deuterium atoms on the phenyl ring increase the mass by approximately 5.0315 Da compared to the unlabeled analog.
The high-resolution mass measurement can distinguish the deuterated compound from its non-labeled counterpart and other potential impurities with a high degree of certainty. The observed mass in an HRMS experiment is expected to be within a few parts per million (ppm) of the theoretical exact mass.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C26H31D5N2O11 |
| Theoretical Monoisotopic Mass | 557.2458 Da |
| Expected Adduct ([M+H]+) | 558.2531 Da |
| Expected Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways and Deuterium Localization
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions bioscience.co.uk. This is particularly useful for confirming the location of the isotopic labels. For Acyl Glucuronides, a characteristic fragmentation pathway is the neutral loss of the glucuronic acid moiety (176.0321 Da) nih.gov.
In the case of this compound, the precursor ion ([M+H]+ at m/z 558.3) is expected to undergo fragmentation. Since the deuterium labels are located on the stable phenyl ring, they are retained on the aglycone portion of the molecule after fragmentation. This provides definitive evidence for the location of the labels. The fragmentation of the non-deuterated enalaprilat is known to produce a major product ion at m/z 206.1 lgcstandards.com. Therefore, for the d5 variant, this product ion is expected to shift by 5 Da to m/z 211.1.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Description |
| 558.3 | [Enalaprilat-d5 + H]+ | 382.2 | Loss of glucuronic acid (-176.1 Da) |
| 382.2 | [Proline-Alanine-d5-phenylpropyl fragment]+ | 211.1 | Key fragment containing the d5-phenyl group |
Isotope Ratio Analysis for Quantitative Isotopic Enrichment Assessment
Isotope ratio analysis is performed to determine the isotopic enrichment of the labeled compound. This is crucial for its use as an internal standard, as high isotopic purity is required. This analysis measures the relative abundance of the desired deuterated species (d5) compared to lesser-deuterated (d1-d4) and non-deuterated (d0) species. This is typically achieved using high-resolution mass spectrometry by examining the isotopic cluster of the molecular ion. The goal is to ensure that the contribution from the unlabeled analog is minimal.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuteration Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and the specific positions of atoms within a molecule. For this compound, NMR is the definitive technique to confirm the location of the deuterium labels.
1H-NMR, 2H-NMR, and 13C-NMR for Confirmation of Labeling Positions
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring (typically found in the aromatic region, ~7.2-7.4 ppm) would be absent. The integration of the remaining proton signals would be consistent with the rest of the molecular structure. The characteristic signals for the glucuronide moiety and the enalaprilat backbone would be present nih.gov.
²H-NMR (Deuterium NMR): A ²H-NMR experiment would show signals only in the aromatic region, confirming that the deuterium atoms are attached to the phenyl ring. The chemical shifts in the ²H-NMR spectrum would correspond to the positions of the missing protons in the ¹H-NMR spectrum.
¹³C-NMR (Carbon-13 NMR): In the ¹³C-NMR spectrum, the carbon atoms attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling. Furthermore, the chemical shifts of these carbons will be slightly different compared to the unlabeled compound due to the isotopic effect.
Table 3: Predicted Key NMR Features for this compound
| Nucleus | Key Observation | Structural Confirmation |
| ¹H | Absence of signals in the aromatic region (~7.2-7.4 ppm). | Confirms deuteration on the phenyl ring. |
| ²H | Presence of signals in the aromatic region. | Directly detects the position of deuterium labels. |
| ¹³C | Triplet splitting for carbons in the phenyl ring. | Confirms C-D bonds on the phenyl ring. |
Two-Dimensional NMR Techniques for Complex Structural Assignment
COSY (¹H-¹H Correlation): This experiment shows correlations between protons that are coupled to each other. It would be used to confirm the spin systems within the proline, alanine, and glucuronide moieties of the molecule.
HSQC (¹H-¹³C Correlation): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively show the absence of ¹H-¹³C correlations for the aromatic carbons of the phenyl ring, providing unequivocal proof of the deuteration positions.
Through the systematic application of these advanced analytical techniques, the chemical structure, isotopic purity, and precise location of the deuterium labels in this compound can be confidently established, ensuring its suitability as a reliable internal standard for bioanalytical applications.
Chromatographic Purity and Isomeric Characterization
The comprehensive analytical characterization of this compound, a deuterated metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234), necessitates rigorous assessment of its purity. This includes not only the quantification of the primary compound but also the identification and quantification of any isomeric forms. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to achieving this.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of pharmaceutical compounds and their metabolites. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the compound's polarity for separation.
Detailed research findings indicate that the separation of enalapril and its related substances, including its active metabolite enalaprilat, can be effectively achieved using C8 or C18 columns. researchgate.netnih.gov The mobile phase composition is a critical parameter, typically consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). researchgate.netnih.gov The pH of the aqueous phase plays a significant role in the retention and resolution of enalaprilat and its isomers, with acidic pH values often being employed. researchgate.net
The presence of the acyl glucuronide moiety introduces additional complexity due to the potential for cis-trans isomerization around the amide bond, a phenomenon observed in the parent compound, enalaprilat. researchgate.net Furthermore, acyl migration in the glucuronide portion can lead to the formation of positional isomers. A stability-indicating HPLC method is therefore crucial to separate the main peak of this compound from potential degradants and isomers.
A typical HPLC method for the analysis of this compound would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.net
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for compounds of moderate polarity. |
| Mobile Phase | Gradient elution with Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) | Allows for the effective separation of the polar glucuronide metabolite from less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate ensuring good separation efficiency and reasonable analysis time. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent on-column degradation. |
| Detection | UV at 215 nm | Enalaprilat and its derivatives exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Interactive Data Table: Hypothetical HPLC Purity and Isomer Separation Results
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| Enalaprilat-d5 | 4.5 | 0.2 | Impurity/Precursor |
| This compound (trans-isomer) | 8.2 | 98.5 | Main Component |
| This compound (cis-isomer) | 9.1 | 1.0 | Isomeric Impurity |
| Positional Isomer 1 | 9.8 | 0.3 | Isomeric Impurity |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical chromatographic behavior of similar compounds.
Chiral Chromatography for Stereoisomeric Purity Assessment (if applicable)
Enalapril itself is a chiral molecule, possessing three stereocenters. Consequently, its metabolites, including this compound, will also be chiral. The synthesis of enalapril is stereospecific to yield the S,S,S-isomer, which is the active form. However, the potential for epimerization during synthesis or storage necessitates the assessment of stereoisomeric purity.
While direct chiral separation of this compound might be challenging, methods developed for the parent compound, enalaprilat, provide a strong basis. Stability studies of enalapril have indicated the possibility of isomerization at its three chiral centers. google.com The synthesis and analysis of diastereomers such as SRS-enalaprilat and SSR-enalaprilat have been reported. google.com
Chiral chromatography can be performed directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For a compound like this compound, a pre-derivatization approach followed by RP-HPLC analysis could be a viable strategy for determining enantiomeric purity. nih.gov
Interactive Data Table: Potential Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) OR Achiral C18 after derivatization | To enable the separation of stereoisomers. |
| Mobile Phase | Hexane/Isopropanol with acidic/basic additives (for normal phase) or Acetonitrile/Buffer (for reversed-phase) | The choice of mobile phase is highly dependent on the chiral separation mechanism. |
| Flow Rate | 0.8 mL/min | Optimized for resolution between stereoisomers. |
| Detection | UV at 215 nm | Consistent with the chromophore of the molecule. |
Interactive Data Table: Hypothetical Stereoisomeric Purity Results
| Stereoisomer | Retention Time (min) | Peak Area (%) | Identity |
| This compound (S,S,S) | 12.5 | >99.5 | Desired Stereoisomer |
| Other Stereoisomers | Not Detected | <0.1 | Stereoisomeric Impurities |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical requirements for stereoisomeric purity.
Application of Enalaprilat Acyl Glucuronide D5 in Bioanalytical Method Development and Validation
Role as an Internal Standard in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Enalaprilat (B1671235) Acyl Glucuronide-d5 is primarily utilized as an internal standard (IS) in LC-MS/MS methods to ensure the precision and accuracy of the quantitative analysis of enalapril (B1671234) and its metabolites. biopharmaservices.combioanalysis-zone.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, including calibration standards and quality controls. bioanalysis-zone.com Its purpose is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. biopharmaservices.comaptochem.com
Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)
The use of Enalaprilat Acyl Glucuronide-d5 falls under the principle of Stable Isotope Dilution Mass Spectrometry (SIDMS). SIDMS is a powerful analytical technique that combines isotope dilution with mass spectrometry for highly accurate and sensitive quantification. ontosight.aiontosight.ai The core principle involves adding a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample. ontosight.aiwikipedia.org This labeled compound, often called a "spike," is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. aptochem.comontosight.ai
During mass spectrometry analysis, the instrument can distinguish between the naturally occurring analyte and its heavier, deuterated counterpart based on their different mass-to-charge ratios. ontosight.ai By comparing the signal intensities of the unlabeled analyte and the labeled internal standard, the concentration of the analyte in the original sample can be precisely calculated. ontosight.aiontosight.ai This method is considered a gold standard in quantitative analysis due to its high accuracy and precision. wikipedia.orgnih.gov
Mitigation of Matrix Effects, Ion Suppression, and Enhancement
Biological samples like plasma, serum, and urine are complex matrices containing numerous endogenous components such as lipids, proteins, and salts. nih.govnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." nih.govchromatographyonline.com This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy of the results. nih.govchromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for these matrix effects. nih.govchromatographyonline.com Because the deuterated standard is structurally and chemically almost identical to the analyte, it is assumed to experience the same degree of ion suppression or enhancement during the analysis. aptochem.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantitative data. reddit.com While deuterated standards are highly effective, it's important to note that in some rare cases, they may not completely correct for ion suppression, particularly if there are slight differences in retention time in areas of changing ion suppression. myadlm.orgnih.gov
Development of Robust Bioanalytical Methods for Enalapril and its Metabolites
The development of a robust and reliable bioanalytical method is crucial for accurately measuring the concentrations of enalapril and its active metabolite, enalaprilat, in biological fluids. nih.govijbpas.com This process involves optimizing various steps to ensure the method is sensitive, selective, and reproducible. ich.orgwho.int
Optimization of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, thereby reducing interferences and improving the quality of the analysis. nih.govchromatographyonline.com Common techniques used for the analysis of enalapril and its metabolites include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample to precipitate proteins. mazums.ac.irchromatographyonline.com After centrifugation, the supernatant containing the analytes is collected for analysis. researchgate.net While fast, PPT may result in a less clean extract compared to other methods. nih.gov
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. This technique can provide a cleaner sample than PPT but requires careful optimization of the solvent and pH conditions. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can yield very clean extracts. nih.govchromatographyonline.com It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. nih.gov For enalapril and enalaprilat, mixed-mode ion exchangers have been shown to be effective sorbents. nih.gov
The choice of extraction technique depends on the required sensitivity, the complexity of the matrix, and the desired throughput of the assay. chromatographyonline.com Regardless of the method chosen, this compound is added to the sample before the extraction process to account for any analyte loss during these steps. aptochem.com
Chromatographic Separation of this compound from Endogenous Interferences and Analytes
Liquid chromatography is used to separate the analytes of interest from each other and from any remaining endogenous components in the sample extract before they enter the mass spectrometer. nih.gov This separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govuniv-ovidius.ro
A gradient elution method is often employed, where the composition of the mobile phase (a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer) is changed over time to achieve optimal separation. nih.govcurrentseparations.com The goal is to obtain sharp, well-resolved peaks for enalapril, enalaprilat, and the internal standard, this compound, free from any interfering peaks from the biological matrix. nih.govcurrentseparations.com Ideally, the deuterated internal standard should co-elute with the corresponding analyte to ensure that they experience the same chromatographic conditions and potential matrix effects. aptochem.com
Validation of Bioanalytical Methods Incorporating Deuterated Standards
Once a bioanalytical method is developed, it must be rigorously validated to demonstrate that it is suitable for its intended purpose. ich.orgwho.int Method validation is a critical step to ensure the reliability and integrity of the data generated. nih.gov The validation process for methods incorporating deuterated standards like this compound follows established regulatory guidelines and assesses several key parameters. nih.govich.org
Key validation parameters include:
Specificity and Selectivity: The method must be able to unequivocally identify and quantify the analytes in the presence of other components in the sample. globalresearchonline.net This is assessed by analyzing blank matrix samples to check for interferences at the retention times of the analytes and the internal standard. nih.gov
Linearity and Range: The method should produce a linear response over a defined concentration range. globalresearchonline.net A calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the analyte concentration. globalresearchonline.net
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days. nih.gov
Recovery: This parameter assesses the efficiency of the extraction process by comparing the analyte response in an extracted sample to that of an unextracted standard. nih.gov
Matrix Effect: As discussed previously, the influence of the biological matrix on the analyte's ionization is evaluated to ensure that the internal standard adequately compensates for any suppression or enhancement. nih.gov
Stability: The stability of the analytes in the biological matrix is assessed under various storage and handling conditions to ensure that the sample integrity is maintained throughout the analytical process. researchgate.netuniv-ovidius.ro
The table below summarizes typical validation parameters and acceptance criteria for a bioanalytical method for enalapril and enalaprilat.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention times of the analytes and IS in blank matrix. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Relative standard deviation (RSD) ≤15% (≤20% at the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Factor | The effect of the matrix on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). | Mean concentration within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification; IS: Internal Standard; CV: Coefficient of Variation; RSD: Relative Standard Deviation.
The successful validation of a bioanalytical method incorporating this compound demonstrates its suitability for use in pharmacokinetic and bioequivalence studies, providing reliable data for regulatory submissions. nih.govnih.gov
Specificity and Selectivity Assessment with Labeled Analytes
In the development of a bioanalytical method, specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, while selectivity is the ability to distinguish the analyte from other structurally similar compounds, such as metabolites or endogenous matrix components. The use of a stable isotope-labeled internal standard like this compound is instrumental in establishing the specificity and selectivity of an LC-MS/MS method for the quantification of Enalaprilat Acyl Glucuronide.
During method development, potential interferences from the biological matrix are assessed by analyzing blank matrix samples from multiple sources. The absence of a significant signal at the retention time and mass transition of Enalaprilat Acyl Glucuronide and its deuterated internal standard, this compound, demonstrates the selectivity of the method. Furthermore, the co-elution of the analyte and its labeled internal standard ensures that any matrix effects, such as ion suppression or enhancement, affect both compounds equally, thus improving the accuracy of quantification.
Precision, Accuracy, and Linearity Evaluations
The precision of a bioanalytical method describes the closeness of repeated individual measurements, while accuracy refers to the closeness of the mean test results to the true value. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This compound plays a crucial role in the evaluation of these parameters by compensating for variability in sample processing and instrument response.
Precision and Accuracy: The precision and accuracy of the method are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days. The use of this compound as an internal standard helps to minimize the impact of variations in extraction recovery and injection volume, leading to improved precision and accuracy.
Illustrative Data for Precision and Accuracy Evaluation
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 5 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 50 | 3.5 | 98.9 | 4.3 | 99.5 |
Note: This data is illustrative and represents typical acceptance criteria for bioanalytical method validation.
Linearity: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The use of this compound ensures a linear relationship over a defined concentration range, as it corrects for any non-linearities arising from the analytical system.
Evaluation of Carryover and Matrix Effects
Carryover is the appearance of an analyte signal in a blank sample that is analyzed after a high-concentration sample. Matrix effects are the alteration of ionization efficiency by co-eluting matrix components. This compound is essential for assessing and mitigating these effects.
To evaluate carryover, a blank sample is injected after the highest concentration standard. The response in the blank should be below a specified percentage of the response of the lower limit of quantification (LLOQ). The internal standard, this compound, is monitored to ensure that the analytical system is performing consistently.
Matrix effects are assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor is calculated to determine the extent of ion suppression or enhancement. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it experiences the same ionic variations as the analyte.
Stability Studies for this compound in Biological Matrices
The stability of both the analyte and the internal standard in biological matrices under various storage and processing conditions is a critical component of bioanalytical method validation. nih.gov Due to the inherent lability of acyl glucuronides, these studies are of paramount importance for Enalaprilat Acyl Glucuronide. nih.gov Stability is assessed under conditions that mimic the sample handling and analysis process, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.
The use of this compound allows for the accurate assessment of the stability of the parent compound, as any degradation of the internal standard would be reflected in the analytical results.
Illustrative Stability Data for Enalaprilat Acyl Glucuronide in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| Freeze-Thaw (3 cycles) | Low (5) | 96.8 |
| High (400) | 98.1 | |
| Short-Term (4 hours at RT) | Low (5) | 95.2 |
| High (400) | 97.5 | |
| Long-Term (30 days at -80°C) | Low (5) | 94.7 |
Note: This data is illustrative and represents typical stability assessment results.
Strategies for Addressing Lability and Interconversion of Acyl Glucuronides in Bioanalysis
The primary challenges in the bioanalysis of acyl glucuronides are their susceptibility to hydrolysis back to the parent aglycone and intramolecular acyl migration to form positional isomers. nih.gov These processes can lead to an underestimation of the acyl glucuronide concentration and an overestimation of the parent drug concentration.
Controlling Hydrolysis and Acyl Migration during Sample Processing and Analysis
To minimize the degradation of Enalaprilat Acyl Glucuronide during sample handling and analysis, several strategies can be employed:
pH Control: Acyl glucuronide hydrolysis is pH-dependent. nih.gov Maintaining a low pH (typically below 6) during sample collection, storage, and extraction can significantly reduce the rate of hydrolysis. This is often achieved by adding a citrate (B86180) or phosphate (B84403) buffer to the collection tubes.
Low Temperature: Storing samples at low temperatures (-70°C or lower) is crucial to slow down both hydrolysis and acyl migration.
Rapid Sample Processing: Minimizing the time between sample collection and analysis is essential. Samples should be processed on ice whenever possible.
Use of Esterase Inhibitors: The addition of esterase inhibitors, such as sodium fluoride, to the collection tubes can prevent enzymatic hydrolysis in plasma samples.
Minimizing In-Source Fragmentation of Glucuronide Metabolites
In-source fragmentation is a phenomenon in mass spectrometry where the analyte fragments in the ion source before entering the mass analyzer. scielo.br For glucuronide metabolites, this can lead to the formation of an ion corresponding to the aglycone, which can interfere with the quantification of the parent drug if it is also being measured. scielo.br
To minimize in-source fragmentation of Enalaprilat Acyl Glucuronide, the following MS conditions can be optimized:
Gentle Ionization Source Conditions: Using lower source temperatures and cone voltages can reduce the energy transferred to the analyte, thereby minimizing fragmentation.
Chromatographic Separation: Achieving good chromatographic separation between the acyl glucuronide and the parent aglycone is the most effective way to prevent interference from in-source fragmentation.
By employing a stable isotope-labeled internal standard like this compound and implementing these control strategies, it is possible to develop and validate a robust and reliable bioanalytical method for the accurate quantification of the labile metabolite, Enalaprilat Acyl Glucuronide.
Investigation of Chemical Stability and Reactivity of Acyl Glucuronides Using Labeled Analogs in Mechanistic Studies
Kinetics of Acyl Migration and Hydrolysis of Acyl Glucuronides
Acyl glucuronides are known to be unstable under physiological conditions, undergoing two primary degradation pathways: acyl migration and hydrolysis. currentseparations.comnih.gov Acyl migration is an intramolecular rearrangement where the acyl group (the drug molecule) moves from the 1-β-O-position of the glucuronic acid moiety to other hydroxyl groups, forming positional isomers (2-O, 3-O, and 4-O). currentseparations.com Hydrolysis, on the other hand, involves the cleavage of the ester bond, releasing the parent drug (aglycone) and glucuronic acid. nih.gov
pH and Temperature Dependence of Glucuronide Lability
The lability of acyl glucuronides is significantly influenced by pH and temperature. Degradation of these metabolites is generally accelerated under alkaline conditions. scielo.br For instance, studies on enalapril (B1671234) have shown that its degradation is more pronounced under hydrolytic conditions, particularly under alkaline stress. scielo.br The degradation pathways can also be pH-dependent; under neutral to acidic conditions, enalapril can degrade to enalaprilat (B1671235) and a diketopiperazine derivative. scielo.brnih.gov
Temperature also plays a crucial role in the stability of acyl glucuronides. Accelerated stability testing of enalapril tablets has demonstrated increased degradation to enalaprilat and diketopiperazine at higher temperatures and humidity. scielo.br Kinetic studies on the acyl migration of 2-phenylpropionic acid glucuronides have shown a temperature-dependent rate of degradation, allowing for the estimation of activation energy for the migration process. nih.gov
Isomeric Profile Determination and Quantification of Migration Products
The determination and quantification of acyl migration products are essential for understanding the reactivity of acyl glucuronides. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC/MS/MS) are powerful analytical techniques used to separate and identify the various isomers formed during acyl migration. currentseparations.comnih.gov These methods allow for the monitoring of the disappearance of the initial 1-β-O-acyl glucuronide and the sequential appearance of the 2-O, 3-O, and 4-O-acyl isomers. currentseparations.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for delineating the degradation pathways of acyl glucuronides. nih.gov NMR can distinguish between the resonances of the acyl migrated products and those arising from hydrolysis, enabling the simultaneous monitoring of both degradation routes. nih.gov The half-lives of acyl glucuronides, a measure of their stability, can be determined using these techniques and have been shown to correlate with the potential for adverse drug reactions. nih.gov
Below is an illustrative data table summarizing typical kinetic data that could be obtained from such studies.
| Parameter | Value | Method of Determination |
| Half-life (t½) of 1-β-O-isomer | Varies (drug-dependent) | HPLC, NMR |
| Rate constant for acyl migration (k_migration) | Varies (drug-dependent) | HPLC, NMR |
| Rate constant for hydrolysis (k_hydrolysis) | Varies (drug-dependent) | HPLC, NMR |
| Isomer Distribution at Equilibrium | 2-O > 3-O > 4-O (typical) | HPLC, NMR |
Role of Deuteration in Elucidating Acyl Glucuronide Degradation Pathways
The use of deuterated analogs, such as Enalaprilat Acyl Glucuronide-d5, is a key strategy in mechanistic studies of drug metabolism and chemical stability. impurity.com Deuterium (B1214612) labeling provides a "heavy" isotope signature that can be readily detected by mass spectrometry. This allows researchers to trace the metabolic fate of the drug and its metabolites with high specificity and sensitivity.
In the context of acyl glucuronide reactivity, deuteration can help to:
Distinguish between drug-related metabolites and endogenous compounds: The mass shift introduced by deuterium atoms makes it easier to identify and quantify the drug-derived species in complex biological matrices.
Elucidate reaction mechanisms: By selectively labeling different positions on the molecule, it is possible to gain insights into the mechanisms of acyl migration and hydrolysis.
Serve as an internal standard: Deuterated analogs are often used as internal standards in quantitative bioanalytical methods due to their similar chemical properties to the unlabeled analyte, but distinct mass.
While specific studies on the degradation of this compound were not found in the public domain, its availability as a research chemical suggests its use in such investigations. impurity.comacanthusresearch.comlgcstandards.com
Interactions with Biological Components in In Vitro Systems
The reactivity of acyl glucuronides extends to their ability to interact with biological macromolecules, particularly proteins. These interactions are thought to be a potential mechanism underlying certain adverse drug reactions. nih.govnih.gov
Investigations into Non-Enzymatic Reactions with Model Nucleophiles
The electrophilic nature of the carbonyl carbon in the acyl group makes acyl glucuronides susceptible to nucleophilic attack. nih.gov In vitro studies often employ model nucleophiles, such as glutathione, to mimic the reactive functional groups found in proteins (e.g., sulfhydryl groups of cysteine residues). nih.gov The formation of adducts with these nucleophiles provides an indication of the reactivity of the acyl glucuronide and its potential to covalently bind to proteins. nih.gov
Studies on Protein Adduct Formation in Chemically Defined Systems
The covalent binding of acyl glucuronides to proteins, forming protein adducts, is a key area of investigation. nih.govnih.gov In vitro systems using purified proteins, such as human serum albumin, or more complex systems like liver microsomes, are used to study the extent of protein adduct formation. nih.gov The formation of these adducts can be concentration- and time-dependent. nih.gov
The mechanism of protein adduction can occur through direct nucleophilic attack on the acyl glucuronide or via the rearranged isomers. nih.gov The isomeric forms, particularly those with an open-chain aldehyde structure, can react with amino groups of proteins (e.g., lysine (B10760008) residues) to form Schiff bases, which can then undergo further rearrangement to form stable adducts. nih.gov
Role of Enalaprilat Acyl Glucuronide D5 As a Reference Standard in Pharmaceutical Quality Control and Impurity Profiling
Establishment of Analytical Reference Standards for Related Substances
The quality of a pharmaceutical product is intrinsically linked to the control of its impurities. For enalapril (B1671234), these can include degradation products, intermediates from the synthesis process, and metabolites. researchgate.netnih.gov Regulatory bodies worldwide mandate the identification and quantification of these impurities to ensure the safety and efficacy of the drug. researchgate.net
To achieve this, pharmaceutical manufacturers and quality control laboratories rely on a panel of well-characterized reference standards. These standards are highly purified compounds that serve as a benchmark against which the API and its impurities in a sample can be accurately measured. sigmaaldrich.com Enalaprilat (B1671235), a major active metabolite of enalapril, and its conjugates like acyl glucuronides are significant related substances that must be monitored. nih.gov
The establishment of an analytical reference standard involves a rigorous process of synthesis, purification, and characterization. The identity and purity of the standard are confirmed using a battery of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comresearchgate.net For Enalaprilat Acyl Glucuronide-d5, this process ensures that it is a reliable and accurate tool for the quantification of its non-deuterated counterpart in analytical testing. The use of a deuterated standard, where five hydrogen atoms are replaced by deuterium (B1214612), provides a distinct mass spectrometric signal, allowing it to be differentiated from the endogenous or process-related impurity. caymanchem.com
Table 1: Key Enalapril Related Compounds and their Role
| Compound Name | Role in Quality Control |
| Enalapril Maleate | Active Pharmaceutical Ingredient (API) reference standard. pharmaffiliates.com |
| Enalaprilat | Active metabolite and major impurity reference standard. sigmaaldrich.com |
| Enalapril Diketopiperazine | Degradation product and impurity reference standard. pharmaffiliates.com |
| This compound | Deuterated internal standard for quantitative analysis. |
Application in Method Validation for Quantitative Impurity Analysis
The development and validation of analytical methods are fundamental to pharmaceutical quality control. These methods must be proven to be accurate, precise, specific, sensitive, and robust. ijpbs.comresearchgate.net this compound is instrumental in the validation of sophisticated analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are often employed for the trace-level quantification of impurities. nih.govnih.gov
During method validation, the deuterated standard is spiked into samples at known concentrations. This allows for the assessment of key validation parameters:
Accuracy: By comparing the measured concentration of the deuterated standard to its known spiked concentration, the accuracy of the method can be determined.
Precision: The consistency of results for the deuterated standard across multiple analyses indicates the precision of the method.
Specificity: The unique mass of the deuterated standard ensures that the analytical signal is specific to the analyte of interest, free from interference from other components in the sample matrix. nih.gov
Linearity and Range: The response of the deuterated standard across a range of concentrations helps to establish the linear working range of the assay. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method can be determined by establishing the lowest concentration at which the deuterated standard can be reliably detected and quantified. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis and impurity profiling. It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more accurate and reliable results. nih.gov
Table 2: Research Findings on Enalapril Impurity Analysis Method Validation
| Analytical Method | Key Validation Parameter | Finding | Reference |
| RP-HPLC | Linearity (r²) | 0.99981 | researchgate.net |
| RP-HPLC | Accuracy | 98.0% to 102.0% recovery | ijpbs.com |
| LC-MS/MS | LLOQ for Enalapril & Enalaprilat | 1 ng/mL | nih.gov |
| LC-MS/MS | Precision (CV%) | <5% | nih.gov |
Compliance with Pharmacopeial and Regulatory Guidelines for Reference Materials
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official standards for medicines and their ingredients. pharmacopoeia.comusp.org These compendia include monographs that specify the tests, procedures, and acceptance criteria for ensuring the quality of a drug substance and its formulated products. These monographs often require the use of official reference standards. researchgate.net
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines, such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), which outline the requirements for qualifying and controlling impurities.
The use of certified reference materials (CRMs), such as this compound, is essential for demonstrating compliance with these pharmacopeial and regulatory requirements. sigmaaldrich.com These standards, when produced under an appropriate quality management system (e.g., ISO 17034), provide the necessary traceability and assurance of quality for their use in regulated environments. sigmaaldrich.com By employing a well-characterized deuterated internal standard, pharmaceutical manufacturers can confidently report impurity levels, ensuring that their products meet the high standards for safety and quality demanded by regulatory authorities and the public.
Emerging Methodologies and Future Directions in Stable Isotope Labeled Glucuronide Research
Innovations in Deuterated Compound Synthesis Technologies
The synthesis of deuterated compounds has evolved significantly, moving from complex, low-yield methods to more efficient and selective technologies. This progress is critical for producing stable isotope-labeled standards like Enalaprilat (B1671235) Acyl Glucuronide-d5, which are essential for accurate bioanalysis.
Initially, the preparation of deuterated molecules was a challenging endeavor. neulandlabs.com However, the demand for these compounds in drug discovery has spurred the development of reliable and scalable methodologies for their synthesis. nih.gov One of the key advancements is the ability to introduce deuterium (B1214612) at specific sites within a molecule, a process known as precision deuteration. nih.gov This site-selectivity is crucial as it can significantly impact the metabolic stability of a drug by strengthening the chemical bonds at metabolically vulnerable positions, often referred to as "soft spots". nih.gov
Recent innovations have focused on streamlining the synthesis of deuterated active pharmaceutical ingredients (APIs). nih.gov Flow chemistry, for instance, has emerged as a powerful technique, offering enhanced safety, scalability, and efficiency in the synthesis of labeled compounds. adesisinc.com This method allows for precise control over reaction conditions, leading to higher yields and purer products. adesisinc.com Another novel approach involves a deuterium-labeled compound flow synthesis system that operates at ambient pressure and room temperature. This system utilizes a membrane-type reactor to electrochemically synthesize deuterated compounds, offering a more environmentally friendly process with high reaction performance. bionauts.jp
Furthermore, chemo-enzymatic procedures have been developed for the synthesis of 1-beta-O-acyl glucuronides. These methods involve the reaction of a carboxylic acid drug with a protected glucuronic acid derivative, followed by the selective removal of protecting groups using enzymes. nih.gov Such techniques provide an efficient route to obtaining the desired beta-anomer, which is the form typically produced in vivo. researchgate.net The development of these advanced synthetic methods is pivotal for the continued supply of high-quality deuterated standards for research.
Advances in High-Throughput Analytical Platforms for Metabolite Characterization
The characterization and quantification of drug metabolites in complex biological matrices necessitate sophisticated analytical platforms. High-throughput screening (HTS) methodologies are particularly crucial in early drug development to rapidly assess the metabolic fate of numerous drug candidates.
Mass spectrometry (MS) has become the cornerstone of metabolite analysis, offering high sensitivity and selectivity. escholarship.orgnih.govosti.gov When coupled with liquid chromatography (LC), LC-MS and LC-MS/MS are powerful tools for separating and identifying metabolites. nih.gov However, traditional LC-based methods can be time-consuming. To increase throughput, various strategies have been employed, including the use of higher temperatures, monolithic columns, and parallel segmented flow columns in LC systems. nih.gov
More recently, ambient ionization techniques have gained prominence for their ability to analyze samples directly with minimal preparation, significantly accelerating the analytical process. nih.gov Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) have demonstrated their potential for the rapid analysis of small molecules in biological fluids. escholarship.orgosti.gov For instance, DART has been used for metabolic fingerprinting of serum with a throughput of 30 seconds per sample. osti.gov
A significant leap in high-throughput analysis has been the development of systems like the Echo® MS, which is designed for in-vitro drug screening workflows. technologynetworks.com Such platforms offer rapid analysis and are beneficial for applications like assessing the pharmacokinetics of drug transporters. technologynetworks.com It is important to note that while these high-throughput methods provide qualitative or semi-quantitative data, accurate quantification often requires the use of stable isotope-labeled internal standards, such as Enalaprilat Acyl Glucuronide-d5, to correct for matrix effects and variations in instrument response. elsevierpure.comyoutube.com
| Analytical Platform | Throughput | Key Features |
| LC-MS/MS | Lower | High sensitivity and selectivity, well-established for metabolite quantification. nih.gov |
| High-Temperature LC | Moderate | Reduces analysis time by decreasing solvent viscosity. nih.gov |
| Ambient Ionization MS (DESI, DART) | High | Minimal sample preparation, rapid analysis. escholarship.orgosti.gov |
| Echo® MS System | Very High | Designed for high-throughput in-vitro drug screening. technologynetworks.com |
| Chip-based LC-MS | High | Miniaturized format for faster separations and automation. nih.gov |
Integration of Labeled Standards in Advanced Mechanistic Drug Metabolism and Disposition Studies
Stable isotope-labeled compounds are fundamental to conducting in-depth mechanistic studies of drug metabolism and disposition (DMD). The use of standards like this compound allows researchers to trace the metabolic pathways of a drug and understand its absorption, distribution, metabolism, and excretion (ADME) profile with high precision. nih.gov
One of the primary applications of labeled standards is in "pulse-chase" experiments, where a stable isotope-labeled precursor is introduced to a biological system, and the appearance of the label in downstream metabolites is monitored over time. This approach provides direct evidence of metabolic pathways and can help to elucidate complex metabolic networks. nih.gov
Furthermore, the use of deuterated standards can help to overcome the challenges associated with the instability of certain metabolites, such as acyl glucuronides. nih.gov The kinetic isotope effect, resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions, leading to increased metabolic stability. neulandlabs.comnih.gov This property can be leveraged to study the reactivity and potential toxicity of acyl glucuronides, which are known to be chemically labile and can react with proteins. nih.gov
In recent years, there has been a push to integrate ADME and drug-drug interaction (DDI) studies earlier in the drug development process. youtube.com Understanding a drug's metabolic profile, including the enzymes responsible for its metabolism, is crucial for predicting potential DDIs and ensuring patient safety. youtube.com Stable isotope-labeled standards are invaluable in these studies for accurately quantifying the parent drug and its metabolites in the presence of other co-administered drugs.
Potential for Expanded Applications of Deuterated Acyl Glucuronides beyond Quantitative Bioanalysis
While the primary role of deuterated acyl glucuronides like this compound is as internal standards for quantitative bioanalysis, their utility extends to other areas of pharmaceutical research.
One promising application is in the field of metabolomics. Stable isotope labeling can aid in the identification of unknown metabolites by providing a distinct isotopic signature that can be easily detected by mass spectrometry. nih.govmdpi.com This is particularly useful for profiling the entire complement of metabolites (the metabolome) in a biological system and understanding how it is perturbed by a drug.
Deuterated acyl glucuronides can also be used as probes to investigate the activity of specific drug-metabolizing enzymes and transporters. By monitoring the formation of the labeled glucuronide, researchers can gain insights into the function of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. acs.org Similarly, the disposition of the labeled metabolite can provide information about the transporters involved in its elimination.
Moreover, the enhanced stability of deuterated compounds can be exploited in drug design. The "deuterium switch" is a strategy where hydrogen atoms at key metabolic sites in a drug molecule are replaced with deuterium to improve its pharmacokinetic properties, potentially leading to lower or less frequent dosing. nih.gov While this compound is a metabolite, the principles of deuteration could be applied to the parent drug, Enalapril (B1671234), to modulate its metabolism.
Q & A
Q. How should researchers validate analytical methods for this compound to meet regulatory standards?
- Classification : Basic
- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, and linearity. Cross-validate methods between laboratories using shared reference materials. Include system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and document all deviations in a validation report .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
